molecular formula C12H16O3S B8765120 Propanoic acid, 2-[[(4-methoxyphenyl)methyl]thio]-2-methyl- CAS No. 136847-16-0

Propanoic acid, 2-[[(4-methoxyphenyl)methyl]thio]-2-methyl-

Cat. No. B8765120
Key on ui cas rn: 136847-16-0
M. Wt: 240.32 g/mol
InChI Key: YEQXAKXVYYOSRB-UHFFFAOYSA-N
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Patent
US05690904

Procedure details

Sodium methoxide (81 g, 1.5 mol) was added to 50 ml methanol and 375 ml freshly distilled tetrahydrofuran. The slurry was stirred in an ice bath and 4-methoxybenzylmercaptan (80 g, 0.52 mol) was added slowly. The cloudy orange solution was stirred at room temperature for 1.25 hours, 2-bromo-2-methylproprionic acid (83.5 g, 0.5 mol) was dissolved in 200 ml tetrahydrofuran and added to the mixture. The thick slurry was stirred at reflux for 70 h, then cooled to room temperature. Iodine crystals were added until a red colour persisted. The mixture was dissolved in 2000 ml 0.5M sodium hydroxide solution, and washed with 2×1000 ml ether. The aqueous layer was acidified and extracted with 2×1000 ml ether. The ether layer was washed with 2×1000 ml saturated sodium chloride solution, dried over sodium sulphate, and filtered. The solvent was removed by rotary evaporation to yield an orange solid. This was recrystallised from ethyl acetate to give 70.3 g of the desired product (59% yield) as white crystals. 1H NMR (60 MHz, CDCl3): 1.57 (s, 6H), 3.73 (s, 3H), 3.83 (s, 2H), 6.5-7.5 (m, 4H), 10.90 (brs, 1H) ppm. TLC (50% ether/hexane) Rf 0.30.
Name
Sodium methoxide
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
83.5 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2000 mL
Type
solvent
Reaction Step Five
Yield
59%

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[CH3:4][O:5][C:6]1[CH:13]=[CH:12][C:9]([CH2:10][SH:11])=[CH:8][CH:7]=1.Br[C:15]([CH3:20])([CH3:19])[C:16]([OH:18])=[O:17].II>O1CCCC1.[OH-].[Na+].CO>[CH3:4][O:5][C:6]1[CH:13]=[CH:12][C:9]([CH2:10][S:11][C:15]([CH3:20])([CH3:19])[C:16]([OH:18])=[O:17])=[CH:8][CH:7]=1 |f:0.1,6.7|

Inputs

Step One
Name
Sodium methoxide
Quantity
81 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
COC1=CC=C(CS)C=C1
Step Three
Name
Quantity
83.5 g
Type
reactant
Smiles
BrC(C(=O)O)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Five
Name
Quantity
2000 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The slurry was stirred in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The cloudy orange solution was stirred at room temperature for 1.25 hours
Duration
1.25 h
ADDITION
Type
ADDITION
Details
added to the mixture
STIRRING
Type
STIRRING
Details
The thick slurry was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 70 h
Duration
70 h
WASH
Type
WASH
Details
washed with 2×1000 ml ether
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×1000 ml ether
WASH
Type
WASH
Details
The ether layer was washed with 2×1000 ml saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to yield an orange solid
CUSTOM
Type
CUSTOM
Details
This was recrystallised from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CSC(C(=O)O)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 70.3 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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